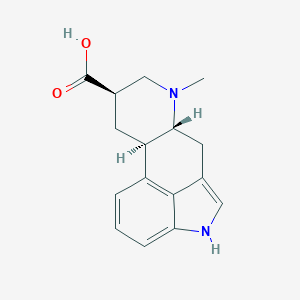

6-Methylergoline-8-carboxylic acid

Description

Properties

CAS No. |

5878-43-3 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12?,14-/m1/s1 |

InChI Key |

ORBSYPFBZQJNJE-GYYYEOQOSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |

Other CAS No. |

5878-43-3 |

Pictograms |

Irritant |

Synonyms |

6-Methyl-8β-carboxyergoline; 6-Methyl-8β-ergolinecarboxylic Acid; 9,10-Dihydro-D-lysergic Acid; 9,10-Dihydrolysergic Acid I; 9,10α-Dihydrolysergic Acid; D-Dihydrolysergic Acid I; (8β)-6-Methylergoline-8-carboxylic Acid; |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 9,10 Dihydrolysergic Acid

Elucidation of Natural Biosynthetic Routes

The natural production of 9,10-dihydrolysergic acid and its derivatives is a complex process that fungi have evolved, involving a shared initial pathway with other ergot alkaloids before branching into a distinct route. asm.org The genetic and enzymatic basis for this pathway has been elucidated through gene knockout experiments, heterologous expression of biosynthetic genes, and biochemical analysis of the involved enzymes. nih.govnih.govmdpi.com

The biosynthesis of all ergot alkaloids, including the precursors to 9,10-dihydrolysergic acid, commences with a conserved sequence of reactions. mdpi.commdpi.com These initial steps are catalyzed by enzymes encoded by a core set of five genes found in all known ergot alkaloid-producing fungi. asm.orgnih.govasm.org This shared pathway constructs the tricyclic intermediate, chanoclavine-I aldehyde, which serves as the foundational branch point for the vast diversity of ergot alkaloids. mdpi.comrsc.orgnih.gov

The biosynthetic pathway is initiated with the amino acid L-tryptophan. rsc.orgnih.gov The first committed step is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring with dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org This reaction produces 4-(γ, γ-dimethylallyl)tryptophan (DMAT). rsc.org Following this, DMAT undergoes N-methylation to yield N-Me-DMAT. mdpi.comrsc.org A series of subsequent oxidative reactions catalyzes the formation of the third ring (C-ring) of the ergoline (B1233604) structure, leading to the tricyclic compound chanoclavine-I. rsc.orgresearchgate.net This intermediate is then oxidized to form chanoclavine-I-aldehyde, the final common precursor for all major classes of ergot alkaloids. mdpi.comnih.govrsc.org

The formation of chanoclavine-I aldehyde is governed by a suite of five core genes, collectively known as the eas (ergot alkaloid synthesis) cluster. asm.orgasm.orgresearchgate.net The function of each enzyme in this initial sequence has been extensively characterized.

The gene dmaW encodes the enzyme dimethylallyltryptophan synthase, which catalyzes the initial prenylation of tryptophan. nih.govnih.gov This is the rate-limiting step in the pathway. nih.gov Subsequently, the product of the easF gene, an N-methyltransferase, methylates the amino group of DMAT. mdpi.comrsc.org The conversion of N-Me-DMAT to chanoclavine-I is a more complex process requiring the coordinated action of two enzymes encoded by easE and easC. mdpi.comnih.govnih.gov While the precise mechanisms are still under investigation, both genes are essential for this transformation. mdpi.comresearchgate.net Finally, the gene easD encodes a short-chain dehydrogenase/reductase that oxidizes the primary alcohol of chanoclavine-I to yield chanoclavine-I aldehyde. mdpi.comnih.govnih.gov This set of five genes is sufficient to produce the crucial branch point intermediate. mdpi.com

| Gene | Enzyme Product | Function | Substrate | Product |

|---|---|---|---|---|

| dmaW | Dimethylallyltryptophan Synthase | Prenylation | L-tryptophan + DMAPP | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) |

| easF | N-methyltransferase | N-methylation | DMAT | N-Me-DMAT |

| easE & easC | Oxidase and Catalase | C-ring formation | N-Me-DMAT | Chanoclavine-I |

| easD | Dehydrogenase/Reductase | Oxidation | Chanoclavine-I | Chanoclavine-I Aldehyde |

The fate of chanoclavine-I aldehyde is the determining factor for the structural class of the final ergot alkaloid product. nih.govmdpi.com The formation of the fourth ring (D-ring) of the ergoline skeleton is a critical branch point where the pathway diverges to produce either unsaturated alkaloids like lysergic acid or saturated alkaloids like 9,10-dihydrolysergic acid. asm.orgnih.gov

The key enzyme controlling this branch point is encoded by the gene easA, a flavin-dependent oxidoreductase belonging to the Old Yellow Enzyme class. nih.govresearchgate.net Fungi produce different functional versions, or alleles, of this enzyme. nih.govmdpi.com These alleles dictate the chemistry of the D-ring formation.

Isomerase Allele: Found in fungi like Claviceps purpurea, this version of the EasA enzyme acts as an isomerase. It facilitates the cyclization of chanoclavine-I aldehyde to form an unsaturated D-ring, leading to the intermediate agroclavine (B1664434), a precursor to lysergic acid. nih.govnih.gov

Reductase Allele: Found in fungi such as Aspergillus fumigatus and Claviceps africana, this allele functions as a reductase. nih.govnih.gov It reduces the double bond in chanoclavine-I aldehyde, which is conjugated to the aldehyde group. This reduction allows for the subsequent ring closure to form a saturated D-ring, channeling the pathway towards dihydroergot alkaloids. nih.govasm.org

Disruption of the easA gene in A. fumigatus results in the accumulation of chanoclavine-I and chanoclavine-I-aldehyde, confirming its essential role in processing this intermediate. nih.gov Furthermore, augmenting an A. fumigatus easA mutant with the easA homolog from C. purpurea resulted in the production of agroclavine, demonstrating that the functional difference in EasA enzymes is the genetic basis for the pathway divergence. nih.gov

Oxidative Transformations in Dihydroergot Alkaloid Biosynthesis

The final stages in the biosynthesis of DHLA are characterized by critical oxidative reactions that convert early clavine intermediates into the final carboxylic acid. This process is mediated by a specific cytochrome P450 monooxygenase.

The key enzyme governing the oxidative steps in the formation of both lysergic acid and 9,10-dihydrolysergic acid is a P450 monooxygenase known as CloA. asm.org However, the biosynthesis of DHLA requires a specialized allele of the cloA gene. asm.org This specific version of the CloA enzyme is found in fungi such as Claviceps africana, a pathogen of sorghum that naturally produces dihydroergot alkaloids. asm.orgicrisat.org

The primary function of this specialized CloA is to catalyze the multi-step oxidation of the clavine intermediate, festuclavine (B1196704), to yield 9,10-dihydrolysergic acid. asm.org This is a critical distinction from the CloA enzyme found in lysergic acid-producing fungi, which efficiently oxidizes agroclavine to lysergic acid but is ineffective at converting festuclavine. asm.org When the C. africana cloA gene was expressed in a fungal strain engineered to accumulate festuclavine, the production of DHLA was successfully achieved. asm.orgresearchgate.net This demonstrates that the substrate specificity of the CloA enzyme is a determining factor in the production of DHLA. asm.org

Table 1: Substrate Specificity of CloA Alleles in Ergot Alkaloid Biosynthesis

| CloA Allele Source | Primary Substrate | Primary Product | Pathway |

|---|---|---|---|

| Claviceps africana | Festuclavine | 9,10-Dihydrolysergic acid | Dihydroergot Alkaloid |

Biochemical Mechanisms of Pathway Branching

The divergence of the ergot alkaloid pathway to produce either lysergic acid derivatives or 9,10-dihydrolysergic acid derivatives is determined at an earlier stage by the enzymatic activity on the common intermediate, chanoclavine-I-aldehyde. researchgate.net The key enzyme at this branch point is encoded by the easA gene. asm.orgresearchgate.net

The biochemical mechanism for this branching depends on the specific allele of easA present in the fungus: asm.org

Isomerase-type EasA: This form of the enzyme leads to the formation of agroclavine, which contains a double bond in the D-ring of the ergoline structure. Agroclavine is the direct precursor to lysergic acid. asm.orgresearchgate.net

Reductase-type EasA: This variant of the enzyme catalyzes the formation of festuclavine, which has a fully saturated (reduced) D-ring. Festuclavine is the direct precursor to 9,10-dihydrolysergic acid. asm.orgresearchgate.net

Therefore, the genetic presence of a reductase-type easA allele channels the biosynthetic flux towards the dihydroergot alkaloid pathway, setting the stage for the subsequent oxidative transformations by the specialized CloA enzyme. asm.org

Enzymatic Transformations and Substrate Specificity

Following its synthesis, 9,10-dihydrolysergic acid serves as a crucial substrate for nonribosomal peptide synthetases (NRPSs), which are responsible for the assembly of complex peptide alkaloids.

9,10-Dihydrolysergic Acid as an Enzymatic Substrate

9,10-Dihydrolysergic acid is recognized and activated as a substrate by a nonribosomal peptide synthetase complex. researchgate.netnih.gov Specifically, it acts as a structural homolog to D-lysergic acid and is activated by the D-lysergyl peptide synthetase 2 (LPS 2) subunit. nih.gov This enzyme adenylates the carboxylic acid group of DHLA, preparing it for incorporation into a peptide chain. The activated DHLA is then covalently bound as a thioester to the enzyme complex. This enzymatic recognition allows fungi that produce DHLA to synthesize a parallel family of dihydroergopeptines, such as dihydroergosine, which is naturally produced by Claviceps africana. asm.orgicrisat.org

Characterization of Lysergyl Peptide Synthetases (LPS) Activities

The activity of the lysergyl peptide synthetase complex from Claviceps purpurea has been characterized with both D-lysergic acid and its structural analog, 9,10-dihydrolysergic acid. nih.gov The LPS complex consists of multiple subunits, with LPS 2 being responsible for recognizing and activating the ergoline acid substrate, and LPS 1 assembling the tripeptide portion of the final ergopeptine. nih.govresearchgate.net

Kinetic analysis of the substrate activation reaction catalyzed by LPS 2 revealed that the enzyme has a remarkably similar affinity for both D-lysergic acid and 9,10-dihydrolysergic acid. nih.gov This indicates that once DHLA is synthesized, it can be efficiently utilized by the peptide synthetase machinery. nih.gov

Table 2: Kinetic Comparison of LPS 2 Substrate Activation

| Substrate | Enzyme | Km (µM) |

|---|---|---|

| D-Lysergic Acid | Lysergyl Peptide Synthetase 2 (LPS 2) | ~1.4 |

Data sourced from Riederer et al. (1996). nih.gov

The low Km value for both substrates, which is one to two orders of magnitude lower than the Km values for the amino acid substrates, suggests that under in vivo conditions, the formation of the final peptide alkaloid is limited by the concentration of the lysergic acid or dihydrolysergic acid precursor. nih.gov

Genetic Engineering and Pathway Reprogramming for Enhanced Production

9,10-Dihydrolysergic acid (DHLA) and its derivatives are valuable as the basis for various pharmaceuticals, particularly vasorelaxants. researchgate.net However, these compounds are rarely found in nature, with only one known fungus, Claviceps africana, naturally producing a DHLA derivative. researchgate.net This scarcity has driven research into metabolic engineering and the reprogramming of biosynthetic pathways in more tractable fungal hosts to achieve efficient production of DHLA. nih.govdavidmoore.org.uk Genetic manipulation strategies focus on redirecting metabolic flux from the common ergot alkaloid pathway towards the specific branch leading to DHLA. nih.govasm.org

The biosynthesis of DHLA diverges from the pathway for lysergic acid (LA) at a critical branching point. asm.org The formation of the tetracyclic ergoline ring can result in either the unsaturated intermediate agroclavine (the precursor to LA) or the saturated intermediate festuclavine (the precursor to DHLA). asm.org This divergence is determined by the specific allele of the gene easA present in the fungus. asm.orgresearchgate.net Subsequently, the oxidation of these intermediates into their respective acids requires the action of a cytochrome P450 monooxygenase, encoded by the gene cloA. asm.org Research has revealed that a specialized allele of cloA is necessary to efficiently catalyze the oxidation of festuclavine to DHLA. researchgate.netasm.org

Detailed research into heterologous expression systems has successfully created fungal strains capable of producing DHLA. These efforts have primarily utilized fungi like Aspergillus fumigatus (also known as Neosartorya fumigata) and Metarhizium brunneum as chassis organisms for pathway engineering. nih.govasm.org

One key strategy involves expressing a specific combination of genes from different fungal species in a host that does not naturally produce DHLA. asm.org In a significant study, a mutant strain of Aspergillus fumigatus that accumulates festuclavine was used as the host. researchgate.net By expressing the cloA gene from Claviceps africana, researchers successfully induced the conversion of festuclavine to DHLA. researchgate.netasm.org In contrast, expressing the cloA allele from an LA-producing fungus (Epichloë typhina × E. festucae) did not result in DHLA production, demonstrating the unique catalytic capability of the C. africana enzyme. researchgate.netasm.org This specialized CloA enzyme is capable of oxidizing both festuclavine and agroclavine. asm.org

Another successful approach involved reprogramming the ergot alkaloid pathway in the insect pathogen Metarhizium brunneum. nih.gov This fungus naturally produces LA-derived compounds. nih.gov The engineering strategy involved two critical genetic modifications:

The native easA gene, which functions as an isomerase to produce agroclavine, was knocked out and replaced with a reductase allele of easA from A. fumigatus. This redirected the pathway to produce festuclavine. nih.govresearchgate.net

A copy of the specialized cloA gene from C. africana was introduced into the genome. nih.govresearchgate.net

This dual modification successfully reprogrammed the fungus to produce DHLA. nih.gov Furthermore, the engineered M. brunneum strain utilized the newly synthesized DHLA as a substrate for its downstream enzymes, leading to the production of a novel compound not previously found in nature: dihydrolysergic acid α-hydroxyethylamide (dihydro-LAH). nih.gov A significant advantage of using M. brunneum as a production host is its ability to secrete over 80% of the produced dihydroergot alkaloids into the culture medium. nih.govresearchgate.net This contrasts with engineered A. fumigatus, which tends to retain the alkaloids within the fungal mycelium, complicating extraction and purification. nih.govresearchgate.net

These genetic engineering efforts provide a powerful platform for the sustainable production of DHLA and the creation of novel ergot alkaloid derivatives for pharmaceutical research and development. nih.govdavidmoore.org.uk

Data Tables

Table 1: Key Genes and Enzymes in Engineered 9,10-Dihydrolysergic Acid Biosynthesis This table outlines the crucial genes and their corresponding enzymes that have been manipulated in fungal hosts to establish a biosynthetic pathway for 9,10-Dihydrolysergic Acid.

| Gene | Enzyme | Function in Engineered Pathway | Source Organism for Gene |

| easA (reductase allele) | Chanoclavine-I aldehyde reductase | Reduces chanoclavine-I aldehyde to form the DHLA precursor, festuclavine. asm.orgresearchgate.net | Aspergillus fumigatus |

| cloA (specialized allele) | Festuclavine/Agroclavine oxidase | Catalyzes the multi-step oxidation of festuclavine to 9,10-Dihydrolysergic acid. researchgate.netasm.org | Claviceps africana |

Table 2: Research Findings on Engineered Fungal Strains for 9,10-Dihydrolysergic Acid Production This table summarizes the outcomes of key genetic engineering studies aimed at producing 9,10-Dihydrolysergic Acid in different fungal systems.

| Host Organism | Genetic Modifications | Key Research Findings |

| Aspergillus fumigatus (mutant strain) | Expression of the cloA gene from Claviceps africana. researchgate.netasm.org | Successfully converted the accumulated precursor festuclavine into 9,10-Dihydrolysergic acid. researchgate.netasm.org Most of the product was retained within the fungal cells. nih.govresearchgate.net |

| Metarhizium brunneum | - Replacement of native isomerase easA with reductase easA from A. fumigatus. nih.gov - Addition of the specialized cloA gene from C. africana. nih.gov | Pathway was reprogrammed to produce 9,10-Dihydrolysergic acid and the novel derivative dihydrolysergic acid α-hydroxyethylamide. nih.gov Over 80% of the alkaloids were secreted into the culture medium, facilitating recovery. nih.govresearchgate.net |

Chemical Synthesis and Derivatization Strategies for 9,10 Dihydrolysergic Acid

Semisynthetic Routes from Natural or Readily Available Precursors

Given the difficulty of total synthesis, many commercially important ergoline (B1233604) derivatives are produced via semisynthesis. This approach starts with readily available precursors, such as lysergic acid or lysergol (B1675761), which are produced on an industrial scale by microbial fermentation. ijraset.comresearchgate.net

The defining structural difference between lysergic acid and 9,10-dihydrolysergic acid is the absence of the double bond between carbons 9 and 10. The conversion is achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen across the Δ9,10 double bond in the presence of a metal catalyst.

Lysergol can be effectively hydrogenated to yield 9,10-dihydrolysergol (B22041). ijraset.com This reduction is a common first step in semisynthetic routes that start from lysergol. ijraset.com Similarly, lysergic acid itself can be hydrogenated to produce 9,10-dihydrolysergic acid, a method that serves as a direct route to the target compound and its derivatives like pergolide (B1684310). nih.gov

| Precursor | Reaction | Product | Typical Conditions |

| Lysergic Acid | Catalytic Hydrogenation | 9,10-Dihydrolysergic Acid | H₂, Palladium catalyst |

| Lysergol | Catalytic Hydrogenation | 9,10-Dihydrolysergol | H₂, Palladium catalyst ijraset.com |

This table outlines the hydrogenation of common ergoline precursors.

When starting from lysergol, a two-stage strategy is often employed: first, the reduction of the double bond, followed by the oxidation of the primary alcohol at C-17 to a carboxylic acid. ijraset.com The direct oxidation of lysergol to lysergic acid is challenging because the compound is poorly soluble in the less polar organic solvents typically used for such reactions. ijraset.com

Oxidation of Precursor Alcohols and Aldehydes to Carboxylic Acid

Utility of Reagents (e.g., TEMPO, IDBA, Activated DMSO, Pinnick Oxidation)

The selective oxidation of the primary alcohol in 9,10-dihydrolysergol to a carboxylic acid is a critical step in the synthesis of 9,10-dihydrolysergic acid. Various reagents have been employed to achieve this transformation, each with its own advantages and mechanistic pathways.

TEMPO/IDBA System:

A notable method for the oxidation of 1-(t-butoxycarbonyl)-9,10-dihydrolysergol involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with iodobenzene (B50100) diacetate (IDBA) in dichloromethane. ijraset.com This system efficiently facilitates the conversion of the primary alcohol to the corresponding carboxylic acid. ijraset.com The reaction proceeds through the formation of an N-oxoammonium ion from TEMPO, which is the active oxidizing species.

Activated DMSO Reagents:

Dimethyl sulfoxide (B87167) (DMSO)-based oxidation methods, such as the Swern and Moffatt oxidations, are well-established for the conversion of alcohols to aldehydes or ketones. In the context of 9,10-dihydrolysergic acid synthesis, a Swern oxidation using DMSO and trifluoroacetic anhydride (B1165640) (TFAA) has been utilized to oxidize 1-acetyl-9,10-dihydrolysergol to 1-acetyl-9,10-dihydrolysergal in a 62% yield. ijraset.com However, this method can lead to isomerization at the C-8 position, which is a significant drawback. ijraset.com

The general mechanism for activated DMSO oxidations involves the reaction of DMSO with an activating agent (e.g., oxalyl chloride in the Swern oxidation, or a carbodiimide (B86325) in the Moffatt oxidation) to form a highly electrophilic sulfur species. This species then reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound, dimethyl sulfide, and a protonated base.

Pinnick Oxidation:

The Pinnick oxidation is a powerful method for the oxidation of aldehydes to carboxylic acids under mild conditions, which is particularly useful for substrates with sensitive functional groups. wikipedia.org This reaction typically employs sodium chlorite (B76162) (NaClO2) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene. psiberg.comchemistry-reaction.comnrochemistry.com The active oxidant is chlorous acid (HClO2), which is generated in situ. wikipedia.orgpsiberg.com The mechanism involves the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). wikipedia.orgpsiberg.com The scavenger is necessary to prevent side reactions involving the reactive HOCl byproduct. psiberg.com While not explicitly detailed for the final oxidation step in the synthesis of 9,10-dihydrolysergic acid from its aldehyde precursor in the provided sources, its tolerance for a wide range of functional groups makes it a highly relevant and valuable strategy.

| Reagent System | Substrate | Product | Yield | Notes |

| TEMPO/IDBA | 1-(t-butoxycarbonyl)-9,10-dihydrolysergol | 1-(t-butoxycarbonyl)-9,10-dihydrolysergic acid | - | Efficient oxidation to the carboxylic acid. ijraset.com |

| Activated DMSO (Swern) | 1-acetyl-9,10-dihydrolysergol | 1-acetyl-9,10-dihydrolysergal | 62% | Prone to isomerization at the C-8 position. ijraset.com |

| Pinnick Oxidation | Aldehydes | Carboxylic Acids | Generally High | Tolerant of sensitive functional groups. wikipedia.orgpsiberg.com |

Strategic Protection Group Chemistry and Challenges

The synthesis of 9,10-dihydrolysergic acid necessitates a careful strategy for the protection of reactive functional groups to prevent unwanted side reactions. The ergoline scaffold contains two nitrogen atoms, the indole (B1671886) N-1 and the tertiary amine N-6, as well as the primary alcohol at C-17 (in the precursor 9,10-dihydrolysergol), which can interfere with desired transformations.

A common strategy involves the protection of the indole nitrogen (N-1) to prevent its participation in oxidation or other reactions. The tert-butoxycarbonyl (BOC) group is a frequently used protecting group for this purpose. ijraset.com It is introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions or with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). ijraset.com The use of the N-BOC protecting group has been shown to lead to a cleaner reaction with no side products during the final deprotection step to yield 9,10-dihydrolysergic acid. ijraset.com

The primary hydroxyl group of 9,10-dihydrolysergol is often protected as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). ijraset.com This protection is robust enough to withstand subsequent reactions at the nitrogen centers and can be selectively removed later in the synthetic sequence. ijraset.com

Challenges in Protecting Group Chemistry:

A significant challenge in the synthesis of 9,10-dihydrolysergic acid is the potential for epimerization at the C-8 position, especially during oxidation or hydrolysis steps. ijraset.com The choice of protecting groups and the reaction conditions for their introduction and removal must be carefully selected to minimize this undesired isomerization.

Another challenge lies in the selective protection and deprotection of the N-1 and N-6 positions. While the N-1 indole nitrogen is less basic and can be selectively protected under certain conditions, the N-6 tertiary amine can also be reactive. However, in many synthetic routes towards 9,10-dihydrolysergic acid, the N-6 methyl group is retained, and its protection is not always necessary, depending on the subsequent reaction conditions.

| Protecting Group | Functional Group Protected | Reagents for Introduction | Reagents for Removal | Key Considerations |

| tert-Butoxycarbonyl (BOC) | Indole N-1 | Di-tert-butyl dicarbonate | Tetrabutylammonium fluoride (TBAF) | Leads to clean deprotection without side products. ijraset.com |

| Acetyl | Indole N-1 | Acetyl chloride | Potassium carbonate in methanol (B129727) | Can lead to isomerization and a mixture of products upon deprotection. ijraset.com |

| tert-Butyldimethylsilyl (TBDMS) | Primary Hydroxyl (C-17) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Boron trifluoride etherate (BF3·Et2O) | Robust protection for the hydroxyl group. ijraset.com |

Directed Chemical Modification and Analogue Synthesis

N-Methylation and N-Demethylation Strategies

Modification of the nitrogen atoms within the 9,10-dihydrolysergic acid scaffold, particularly the N-6 position, is a key strategy for the synthesis of various biologically active analogues.

N-Methylation:

N-methylation of a pyridine (B92270) precursor to the D-ring of the ergoline skeleton has been achieved using methyl iodide (MeI). nih.gov This reaction introduces the characteristic N-6 methyl group of the ergoline core. In a total synthesis approach, treatment with MeI at 80 °C provides the corresponding pyridinium (B92312) salt quantitatively, which can then be reduced to form the N-methylpiperidine D-ring. nih.gov

For the indole N-1 position, methylation can be achieved under phase-transfer catalysis conditions. google.com For instance, 1-methyl-9,10-dihydrolysergic acid methyl ester can be synthesized by reacting 9,10-dihydrolysergic acid with dimethyl sulfate (B86663) or methyl iodide in a two-phase system of benzene (B151609) and a concentrated sodium hydroxide (B78521) solution, using a phase-transfer catalyst like tetrabutylammonium bromide. google.com This method can yield the N-methylated product in high yields, up to 91%. google.com

N-Demethylation:

N-demethylation at the N-6 position is a crucial transformation for the synthesis of important derivatives like pergolide and cabergoline (B1668192). A common method for this is the use of chloroformate reagents, such as 2,2,2-trichloroethyl chloroformate (Troc-Cl). nih.govacs.org The reaction of 9,10-dihydrolysergic acid methyl ester with Troc-Cl proceeds through an intermediate carbamate, which can then be cleaved by reduction with zinc in acetic acid to afford the 6-nor (N-demethylated) derivative. nih.govacs.org The efficiency of this process can be significantly improved by using an organic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) and ensuring the reaction medium is free of water, which can cause side reactions. acs.org

| Strategy | Position | Reagent(s) | Notes |

| N-Methylation | N-6 | Methyl iodide (MeI) | Used in total synthesis to form the N-methylpiperidine ring. nih.gov |

| N-Methylation | N-1 | Methyl iodide or Dimethyl sulfate with phase-transfer catalyst | High-yielding methylation of the indole nitrogen. google.com |

| N-Demethylation | N-6 | 2,2,2-Trichloroethyl chloroformate (Troc-Cl), then Zn/acetic acid | A key step in the synthesis of cabergoline and pergolide precursors. nih.govacs.org |

Synthesis of Methyl Esters for Solubility Enhancement

The carboxylic acid moiety of 9,10-dihydrolysergic acid can be esterified to enhance its solubility in organic solvents, which facilitates further chemical modifications. The synthesis of the methyl ester is a common strategy.

One approach to obtaining 9,10-dihydrolysergic acid methyl ester is through the hydrolysis of its corresponding amide or by direct esterification of the acid. In a total synthesis route, the methyl ester is an intermediate that is hydrolyzed in the final step to yield the free acid. nih.gov For example, treatment of the N-benzoyl protected methyl ester intermediate with 1 N sodium hydroxide in methanol at 40 °C affords 9,10-dihydrolysergic acid. nih.gov

The methyl ester can also be prepared as a precursor for other modifications, such as N-demethylation. nih.govacs.org The starting material for these transformations is often 9,10-dihydrolysergic acid methyl ester, which can be synthesized from 9,10-dihydrolysergic acid. While the specific conditions for this esterification are not detailed in the provided search results, standard methods such as treatment with methanol in the presence of an acid catalyst (e.g., HCl or H2SO4) or using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are commonly employed for such transformations.

Introduction of Diverse Substituents onto the Ergoline Scaffold

The ergoline scaffold of 9,10-dihydrolysergic acid offers several positions for the introduction of diverse substituents to generate a wide range of analogues with varied pharmacological properties.

Alkylation at the N-6 position of 6-nor-9,10-dihydrolysergic acid methyl ester can be achieved by reaction with appropriate alkyl halides. nih.gov For example, treatment with ethyl iodide or n-propyl bromide can yield the corresponding 6-ethyl and 6-n-propyl derivatives. nih.gov This allows for the exploration of the structure-activity relationship of different N-6 substituents.

Further modifications can be envisioned at other positions of the ergoline ring system, although specific examples for 9,10-dihydrolysergic acid are limited in the provided results. However, general strategies for ergoline functionalization can be inferred. For instance, electrophilic substitution reactions on the aromatic part of the indole nucleus could potentially introduce substituents at positions 2, 4, 5, or 7, though the reactivity of these positions would need to be carefully considered.

The synthesis of aza-analogous ergoline scaffolds has been explored, which involves the replacement of a carbon atom with a nitrogen atom in the ring system. nih.govresearchgate.net These novel scaffolds can then be further functionalized to introduce a variety of substituents, leading to compounds with potent activities at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov While not directly modifying 9,10-dihydrolysergic acid, these approaches highlight the potential for creating diverse analogues by altering the core ergoline structure.

| Modification | Position | Reagent(s) | Resulting Substituent |

| N-Alkylation | N-6 | Ethyl iodide | Ethyl nih.gov |

| N-Alkylation | N-6 | n-Propyl bromide | n-Propyl nih.gov |

Analytical Research Methodologies for 9,10 Dihydrolysergic Acid and Its Derivatives

Advanced Chromatographic and Spectrometric Techniques for Analysis

Chromatographic and spectrometric methods are foundational for the analysis of ergot alkaloids, providing separation, identification, and quantification. researchgate.net High-performance liquid chromatography (HPLC) is a versatile and widely used technique, often coupled with various detectors to enhance sensitivity and selectivity. nih.gov

HPLC is the cornerstone for the analysis of ergot alkaloids, including 9,10-Dihydrolysergic acid. The choice of detector is critical and depends on the analytical objective, such as quantification in a complex matrix or structural confirmation. mdpi.comnih.gov

UV Detection: Ultraviolet (UV) detection is a common method, but it can be susceptible to interference, and the UV light itself may induce epimerization of certain ergot alkaloids, affecting quantification. mdpi.com

Fluorescence Detection (FLD): Many ergot alkaloids are naturally fluorescent, making FLD a highly sensitive and specific detection method. nih.govd-nb.info For non-fluorescent or weakly fluorescent compounds, derivatization with fluorescent tags like 9-anthryldiazomethane (B78999) (ADAM) can significantly lower the limits of detection. researchgate.net

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) has become a standard approach for the trace quantification and unambiguous identification of ergot alkaloids. nih.govnih.gov This technique offers superior selectivity and sensitivity, allowing for the reliable detection of compounds at very low concentrations. researchgate.net

Table 1: Comparison of HPLC Detection Methods for Ergot Alkaloid Analysis

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| UV/Vis | Measures absorbance of UV or visible light by the analyte. | Widely applicable, non-destructive, relatively low cost. | Lower sensitivity and selectivity compared to other methods; potential for matrix interference. mdpi.com |

| Fluorescence (FLD) | Detects emission of light from fluorescent molecules after excitation. | High sensitivity and selectivity for naturally fluorescent compounds. d-nb.info | Not all compounds are fluorescent; may require derivatization. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Separates ions based on their mass-to-charge ratio after fragmentation. | Highest sensitivity and selectivity; provides structural information for definitive identification. nih.govnih.gov | Higher equipment cost and complexity. |

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another technique used for the separation of ergot alkaloids. researchgate.net It separates molecules based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry (CE-MS), it provides a powerful analytical tool. The method has been successfully used to determine lysergic acid and related compounds. nih.gov Optimization of background electrolytes, such as those containing ammonium (B1175870) acetate (B1210297) or sodium tetraborate, is crucial for achieving compatibility with MS detection and obtaining good separation. nih.gov While effective, the limits of detection for CE-MS are generally higher than those achieved with LC-MS/MS-based methods. nih.gov

Quantitative Nuclear Magnetic Resonance (q-NMR) is an absolute, primary analytical method for determining the purity of chemical compounds, including 9,10-Dihydrolysergic acid, without the need for a specific reference standard of the analyte itself. resolvemass.cabruker.comyoutube.com The fundamental principle of q-NMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal. resolvemass.ca

For purity assessment, a certified internal standard with a known structure and purity is added in a precise amount to a weighed sample of the analyte. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and traceability. resolvemass.canih.gov This makes q-NMR a valuable tool for characterizing reference materials and in pharmaceutical quality control. bruker.com

Mass spectrometry is indispensable for the structural elucidation of ergot alkaloids. A direct comparison of the mass spectra of lysergic acid and 9,10-Dihydrolysergic acid reveals the significant influence of the 9,10-double bond on the molecule's fragmentation behavior. nih.gov The saturation of this double bond in 9,10-Dihydrolysergic acid leads to different fragmentation pathways compared to lysergic acid under electron impact ionization. By using high-resolution mass spectrometry and studying metastable ions, researchers can determine these distinct pathways, allowing for the unambiguous differentiation of the two compounds based on their mass spectral data. nih.gov

Radiochemical and Isotopic Labeling Techniques in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the pathways of molecules through chemical reactions or biological systems. researchgate.net In the context of ergot alkaloids, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are incorporated into precursor molecules to study biosynthetic mechanisms. nih.gov

More recently, the focus has shifted to the synthesis of isotopically labeled ergot alkaloids to serve as internal standards for quantitative analysis by MS/MS. researchgate.netnih.gov For instance, ¹³CD₃-labeled standards have been developed. researchgate.netcolab.ws When a known amount of a labeled internal standard is added to a sample, it behaves almost identically to the unlabeled analyte during extraction, cleanup, and ionization. researchgate.net By measuring the ratio of the signal from the analyte to the signal from the labeled standard, highly accurate and precise quantification can be achieved, as this method effectively corrects for matrix effects and variations in instrument response. researchgate.netcolab.ws This approach significantly improves the reliability of ergot alkaloid quantification in complex matrices like food and feed. researchgate.net

Development of Specialized Sum Parameter Methods for Ergot Alkaloids

For regulatory and screening purposes, it is often necessary to determine the total content of ergot alkaloids in a sample rather than the concentration of each individual compound. nih.gov Traditional methods require the individual quantification of up to twelve different ergot alkaloids, which is a time-consuming and costly process. semanticscholar.org

To address this, novel sum parameter methods (SPM) have been developed. A promising approach involves a chemical cleavage reaction, such as hydrazinolysis, to convert all ergot alkaloids present in a sample into a single, common derivative. semanticscholar.orgmdpi.com Since all major ergot alkaloids share the same ergoline (B1233604) backbone, hydrazinolysis quantitatively converts them to lysergic acid hydrazide. nih.gov This single derivative can then be easily quantified using HPLC with fluorescence or MS/MS detection, providing a single value that represents the total ergot alkaloid content. researchgate.netsemanticscholar.org This method serves as a rapid and cost-effective screening tool compared to the laborious compound-by-compound analysis. nih.govmdpi.com

Challenges in Analytical Characterization of Thermally Labile and Low Volatility Compounds

The analytical characterization of 9,10-dihydrolysergic acid and its derivatives, a class of ergoline alkaloids, presents significant challenges primarily due to their inherent chemical properties. These compounds are often thermally labile, meaning they are susceptible to degradation at elevated temperatures, and possess low volatility, which complicates their analysis by certain instrumental methods. nih.govmdpi.com These characteristics necessitate specialized analytical approaches to ensure accurate identification and quantification.

A major challenge arises with gas chromatography (GC), a powerful separation technique that requires analytes to be vaporized in a heated injection port. The high temperatures used in GC can cause thermal degradation of 9,10-dihydrolysergic acid and related compounds, leading to inaccurate results or a complete failure to detect the intact molecule. mdpi.com This thermal instability limits the direct application of standard GC-based methods.

To overcome the dual problem of low volatility and thermal lability for GC analysis, a chemical modification step known as derivatization is often employed. nih.gov This process involves reacting the analyte with a specific reagent to form a new compound (a derivative) that is more volatile and thermally stable. For instance, polar functional groups within the molecule can be blocked to improve these properties. Common derivatization techniques for similar ergoline alkaloids include the preparation of trifluoroacetyl (TFA) or N-trimethylsilyl (TMS) derivatives. nih.gov While effective, derivatization adds complexity and time to the analytical workflow and introduces potential sources of error.

Given these limitations with GC, high-performance liquid chromatography (HPLC) has become the preferred method for the analysis of ergot alkaloids and their derivatives. nih.govresearchgate.net HPLC separates compounds in a liquid mobile phase at or near ambient temperature, thus avoiding the issue of thermal degradation. mdpi.com When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for both quantification and structural identification. mdpi.comresearchgate.net

However, even with LC-MS/MS, challenges remain. The separation of closely related isomers, which may have similar chemical properties but different biological activities, can be difficult. researchgate.netljmu.ac.uk Achieving baseline separation often requires careful optimization of the HPLC column, mobile phase composition, and gradient elution program. researchgate.netnih.gov Furthermore, when analyzing complex matrices such as biological fluids, other components in the sample can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects, which can impact accuracy and precision. researchgate.net The inherent instability of the ergoline structure to factors like light and alkaline conditions further complicates handling and analysis, demanding careful sample preparation and storage. researchgate.net

The low concentrations at which these compounds are often found in forensic or biological samples also demand analytical methods with very low limits of detection and quantification. researchgate.netchemrxiv.org

| Analytical Challenge | Primary Analytical Technique Affected | Reason for Challenge | Common Mitigation Strategy | Reference |

|---|---|---|---|---|

| Thermal Lability | Gas Chromatography (GC) | Compound degrades at high temperatures required for vaporization. | Use of HPLC; Derivatization to increase thermal stability. | nih.govmdpi.com |

| Low Volatility | Gas Chromatography (GC) | Compound does not easily vaporize for entry into the GC column. | Derivatization to form a more volatile compound (e.g., TMS or TFA derivatives). | nih.gov |

| Isomer Separation | High-Performance Liquid Chromatography (HPLC) | Isomers have very similar physicochemical properties, leading to co-elution. | Optimization of HPLC column and mobile phase; Analysis of mass spectral ion ratios. | researchgate.netljmu.ac.uk |

| Matrix Effects | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Co-eluting substances from the sample matrix interfere with analyte ionization. | Thorough sample clean-up (e.g., solid-phase extraction); Use of isotopically labeled internal standards. | researchgate.net |

| General Instability | All techniques | Susceptibility to degradation from heat, light, or alkaline conditions. | Controlled storage conditions (e.g., cold, dark); Careful sample handling. | researchgate.net |

Molecular Interactions and Receptor Pharmacology of 9,10 Dihydrolysergic Acid Mechanistic Studies

Ligand-Receptor Binding Affinities

The affinity of the 9,10-dihydrolysergic acid scaffold for various G protein-coupled receptors (GPCRs) is complex, with substitutions at the C-8 carboxyl group and the N-6 methyl group playing a critical role in determining the final binding profile.

The interaction of the 9,10-dihydro-ergoline nucleus with serotonin (B10506) (5-HT) receptors is of significant interest. Studies on its diethylamide derivative, 9,10-Dihydro-LSD (DH-LSD), provide the most direct insight into how the saturated core interacts with these receptors compared to its unsaturated counterpart, LSD.

In competitive binding assays, DH-LSD demonstrated a notable, though reduced, affinity for key serotonin receptor subtypes when compared directly to LSD. Specifically, DH-LSD showed a 2.7-fold lower affinity for the 5-HT2A receptor. Its affinity for the 5-HT2C and 5-HT1A receptors was even more significantly reduced, with 4.6-fold and 26-fold lower affinities, respectively, than those of LSD wikipedia.org. This suggests that the planarity of the D-ring conferred by the 9,10-double bond is crucial for optimal binding, particularly at the 5-HT1A receptor.

While direct binding data for 9,10-dihydrolysergic acid is not extensively published, derivatives like Dihydroergocristine (a component of Dihydroergotoxine) are known to have effects on serotonin receptors, exhibiting non-competitive antagonism nih.gov. Furthermore, the derivative cabergoline (B1668192), which is synthesized from 9,10-dihydrolysergic acid, displays low affinity for 5-HT1 and 5-HT2 receptor families, indicating that extensive modification at the carboxyl group can steer selectivity away from serotonergic targets drugbank.compharmacoj.com. One report notes that 9,10-dihydrolysergic acid may inhibit 5-HT2 receptors, contributing to a hypotensive effect in rats, though detailed binding data was not provided cymitquimica.com.

| Receptor Subtype | Fold-Lower Affinity Compared to LSD wikipedia.org |

|---|---|

| 5-HT2A | 2.7x |

| 5-HT2C | 4.6x |

| 5-HT1A | 26x |

The 9,10-dihydrolysergic acid framework is a cornerstone for compounds with significant activity at adrenergic and dopaminergic receptors. The therapeutic effects of its derivatives are often mediated through these interactions.

Adrenergic Receptors: Dihydroergotoxine, a mixture of hydrogenated ergot alkaloids derived from 9,10-dihydrolysergic acid, acts as an antagonist for alpha-adrenoceptors europa.euonline-medical-dictionary.org. This peripheral blockade of alpha-receptors contributes to its vasodilatory effects minclinic.eu. Studies on dihydroergocristine confirm a distinct antagonistic activity at adrenergic receptors nih.gov. Cycloalkanecarboxylic esters of the related compound dihydrolysergol-I, however, displayed low affinity at alpha1-adrenoceptors, highlighting the importance of the C-8 substituent in directing adrenergic activity nih.gov.

Dopaminergic Receptors: The most prominent dopaminergic agent derived from 9,10-dihydrolysergic acid is cabergoline. Cabergoline is a potent dopamine (B1211576) D2 receptor agonist with high specificity and affinity for this subtype nih.govdroracle.ai. Receptor-binding studies confirm that cabergoline has a much higher affinity for the D2 receptor than for the D1 receptor and other receptor families drugbank.comnih.gov. The carboxylic acid precursor itself is not considered the primary active molecule at dopamine receptors; rather, its conversion into complex amides or other structures, as seen in cabergoline, is necessary to confer high-affinity D2 agonism researchgate.netnih.gov. Dihydroergotoxine and its components also exhibit agonistic activity at dopaminergic receptors, which, combined with their adrenergic antagonism, creates a complex pharmacological profile nih.goveuropa.eu.

| Derivative | Primary Adrenergic Activity | Primary Dopaminergic Activity |

|---|---|---|

| Dihydroergotoxine | Alpha-adrenoceptor antagonist nih.goveuropa.euonline-medical-dictionary.org | Dopamine receptor agonist nih.goveuropa.eu |

| Cabergoline | Low affinity for α1- and α2-receptors drugbank.com | Potent D2 receptor agonist nih.govnih.gov |

Functional Receptor Activity and Signal Transduction Mechanisms

Beyond simple binding, the functional consequences of receptor interaction—whether agonism, partial agonism, or antagonism—are critical to the pharmacological identity of 9,10-dihydrolysergic acid and its analogues.

Partial agonism is a hallmark of many ergoline (B1233604) derivatives. Studies on esters of dihydrolysergol-I, which shares the same saturated ergoline core as 9,10-dihydrolysergic acid, show that these compounds behave as partial agonists at 5-HT2A receptors in rat tail artery preparations nih.gov. The intrinsic activity (α) of these compounds, a measure of their ability to activate the receptor relative to the full agonist serotonin, was found to be dependent on the specific ester group attached nih.gov.

The diethylamide derivative, DH-LSD, also displays partial agonism. At the 5-HT2A receptor, it was found to have a 6-fold lower potency for receptor activation compared to LSD, although its efficacy (the maximum response it could produce) was approximately the same wikipedia.org. This indicates that while it binds and activates the receptor less readily, it can still produce a robust signal once bound.

Antagonistic activity is also a key feature of this structural class. In isolated rat uterus tissue, DH-LSD demonstrated approximately half the serotonin antagonist activity of LSD wikipedia.org. This antagonistic effect, coupled with its partial agonism, results in a complex functional profile typical of many ergoline compounds.

The most well-defined antagonism is seen at alpha-adrenergic receptors. Dihydroergotoxine and its constituents are established alpha-adrenergic antagonists, a property responsible for their use as vasodilators europa.euonline-medical-dictionary.orgminclinic.eu. Dihydroergocristine, for example, shows clear antagonistic effects in pharmacological assays nih.gov. Similarly, various esters derived from dihydrolysergol-I were effective antagonists of 5-HT induced contractions, with their potency (measured as pA2 values) varying based on their chemical structure nih.gov.

Structure-Activity Relationship (SAR) Studies of 9,10-Dihydrolysergic Acid Analogues

The ergoline skeleton allows for chemical modifications at several positions, primarily the N-1, N-6, and C-8 positions, which dramatically alters the pharmacological profile. The study of 9,10-dihydrolysergic acid analogues provides clear SAR insights.

Saturation of the 9,10-Double Bond : The hydrogenation of the D-ring to form the 9,10-dihydro core is a critical modification. Comparing LSD to DH-LSD, this saturation universally decreases affinity and functional potency at serotonin receptors (5-HT2A, 5-HT2C, 5-HT1A) wikipedia.org. It also largely eliminates the central psychedelic effects associated with LSD, while retaining some peripheral and central receptor activity wikipedia.org.

Modification at C-8 : The carboxyl group of 9,10-dihydrolysergic acid is a primary site for modification.

Simple Amides : Conversion to a simple diethylamide (to form DH-LSD) retains a mixed partial agonist/antagonist profile at serotonin receptors wikipedia.org.

Complex Side Chains : The addition of a complex N-acylurea side chain, as in cabergoline, dramatically shifts the selectivity and activity towards potent agonism at dopamine D2 receptors, with greatly diminished affinity for serotonin and adrenergic receptors drugbank.comnih.gov.

Peptide Linkages : Formation of large peptide alkaloid structures, such as those in dihydroergotoxine (dihydroergocristine, etc.), results in a "polypharmacology" profile characterized by potent alpha-adrenergic antagonism and dopamine agonism nih.goveuropa.eu.

Modification at N-1 : In related dihydro-ergoline structures like dihydrolysergol-I, substitution at the N-1 indole (B1671886) nitrogen can influence activity. For instance, adding an isopropyl group at the N-1 position of certain dihydrolysergol esters was found to enhance affinity for the 5-HT2A receptor nih.gov. This suggests that the region around the indole nitrogen is an important interaction point with the receptor.

Kinetic Analysis of Ligand-Receptor Association and Dissociation

The temporal dynamics of a ligand's interaction with its receptor, characterized by the rates of association (k-on) and dissociation (k-off), are crucial determinants of its pharmacological effects. While specific kinetic parameters for 9,10-dihydrolysergic acid are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related ergoline compounds, particularly dihydroergotamine (DHE). These investigations consistently point towards a kinetic profile characterized by slow association and notably slow dissociation from serotonin receptors.

Detailed research findings on DHE reveal a prolonged interaction with serotonin 5-HT1B and 5-HT1D receptors. The dissociation half-life of DHE from the human 5-HT1B receptor has been measured at approximately 1.38 hours, and from the 5-HT1D receptor at about 1.28 hours. frontiersin.org This extended receptor occupancy is a hallmark of many ergot derivatives and is thought to contribute to their sustained therapeutic effects. frontiersin.org The slow dissociation kinetics result in a long residence time at the receptor, which can lead to a durable pharmacological response even as the concentration of the drug in the plasma decreases. neurology.org

The kinetic behavior of ergot derivatives at 5-HT2 receptors also indicates slow binding and unbinding processes. Studies on various ergot compounds have shown that they generally exhibit slow receptor association and dissociation rates at 5-HT2B receptors. This characteristic can influence the onset and duration of signaling through these receptors. The prolonged receptor engagement by these compounds may be a contributing factor to their complex pharmacological profiles.

In the isolated rat aorta, dihydroergotamine has been characterized as an insurmountable antagonist at 5-HT2A receptors, a feature that can be attributed to its slow dissociation kinetics. nih.gov This means that even with increasing concentrations of an agonist, the antagonism by DHE is not readily overcome, suggesting a very stable ligand-receptor complex.

While direct quantitative data for the association rate (k-on) and dissociation rate (k-off) of 9,10-dihydrolysergic acid are not available, the consistent findings for its close structural analogs strongly suggest a similar kinetic profile of slow association and prolonged dissociation at serotonin receptors.

Table 1: Dissociation Half-Life of Dihydroergotamine (DHE) at Human Serotonin Receptors

| Receptor Subtype | Dissociation Half-Life (hours) |

| 5-HT1B | 1.38 frontiersin.org |

| 5-HT1D | 1.28 frontiersin.org |

Role As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

Strategic Precursor in the Research and Development of Ergot Alkaloids

9,10-Dihydrolysergic acid is a key precursor in the synthesis of many pharmaceutically active ergot alkaloids. ijraset.com While natural ergot alkaloids have potent physiological activities, many therapeutically used compounds are semi-synthetic derivatives produced from a few key precursors, including lysergic acid and 9,10-dihydrolysergic acid. ijraset.com The dihydro derivatives of ergotamine and ergotoxine (B1231518), for example, are used as therapeutics for cardiovascular diseases. ijraset.com

The biosynthesis of dihydrogenated ergot alkaloids is of significant interest as many pharmaceutical ergot alkaloids are derived from 9,10-dihydrolysergic acid or its precursor, dihydrolysergol. nih.gov Dihydroergot alkaloids, which feature a fully reduced D-ring in the ergoline (B1233604) skeleton, are often less toxic than derivatives of lysergic acid. nih.gov In engineered fungi, festuclavine (B1196704) serves as the precursor to 9,10-dihydrolysergic acid (DHLA). wvu.edu The development of fungal strains engineered to produce DHLA is a key area of research, as it can be a more efficient source for this crucial precursor. wvu.eduresearchgate.net

The total synthesis of 9,10-dihydrolysergic acid has also been a subject of extensive study, providing alternative routes to this important intermediate. nih.govresearchgate.net These synthetic strategies are crucial for producing analogs and derivatives that are not readily accessible from natural sources. researchgate.net

Building Block for Novel Dihydrolysergic Acid Amides

9,10-Dihydrolysergic acid serves as a fundamental building block for the creation of novel dihydrolysergic acid amides. researchgate.net In certain engineered fungal strains, enzymes can utilize dihydrolysergic acid as a substrate to produce new amide compounds. researchgate.net For instance, the lysergyl peptide synthetase complex can recognize dihydrolysergic acid, leading to the formation of a novel dihydrolysergic acid amide. researchgate.net

Research has demonstrated the potential to engineer microorganisms to produce specific dihydrolysergic acid derivatives. wvu.edu By manipulating the genetic pathways of fungi like Metarhizium brunneum, it is possible to produce not only dihydrolysergic acid but also novel compounds like dihydrolysergic acid α-hydroxyethylamide (dihydroLAH). wvu.edu This highlights the utility of 9,10-dihydrolysergic acid as a platform for generating diverse and potentially therapeutic amide derivatives through biotechnological methods.

Intermediate in the Synthesis of Pharmacologically Relevant Derivatives (e.g., Cabergoline)

One of the most significant applications of 9,10-dihydrolysergic acid is its role as a key intermediate in the synthesis of the pharmacologically important drug, Cabergoline (B1668192). ijraset.comnih.gov Cabergoline, an N-acylurea derived from 9,10-dihydrolysergic acid, is a potent prolactin inhibitor marketed for the treatment of hyperprolactinemia and is also investigated for managing Parkinson's disease. ijraset.comnih.govacs.orgresearchgate.net

The synthesis of Cabergoline involves the derivatization of the carboxylic acid group at the C-8 position of the N-allyldihydrolysergic acid (cabergolinic acid) structure. acs.orgrsc.org Various synthetic routes have been developed to improve the efficiency and safety of Cabergoline production, all of which rely on 9,10-dihydrolysergic acid or its derivatives as the starting material. nih.govacs.org

Dihydroergot alkaloids, derived from 9,10-dihydrolysergic acid, form the basis of several pharmaceuticals used to treat conditions like migraines and dementia. nih.gov The vasorelaxant properties of these derivatives are a key therapeutic feature. wvu.edu

| Derivative | Therapeutic Use | Precursor |

| Cabergoline | Prolactin inhibitor, Parkinson's disease treatment | 9,10-Dihydrolysergic acid |

| Dihydroergotamine | Migraine treatment | 9,10-Dihydrolysergic acid derivative |

| Dihydroergotoxine | Cardiovascular diseases | 9,10-Dihydrolysergic acid derivative |

Generation of Analytical Standards for Quality Control in Pharmaceutical Research

In pharmaceutical manufacturing and quality control, well-characterized reference standards are essential for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and finished products. sigmaaldrich.comlgcstandards.com 9,10-Dihydrolysergic acid and its derivatives are used to generate analytical standards for drugs like Cabergoline.

For example, the European Pharmacopoeia lists several impurities of Cabergoline that must be monitored. rsc.org The synthesis of these specific impurities, such as cabergolinic acid (impurity A), requires 9,10-dihydrolysergic acid methyl ester as a key starting material. rsc.org These synthesized impurities are then used as high-performance liquid chromatography (HPLC) analytical standards in the quality control processes of Cabergoline manufacturing. rsc.org The availability of these standards is crucial for validating analytical methods and ensuring that the final drug product meets stringent regulatory requirements. unodc.org

Q & A

Basic: What are the most common synthetic routes to 9,10-dihydrolysergic acid, and what methodological challenges arise during its preparation?

The primary synthetic routes involve oxidation of 9,10-dihydrolysergol or hydrogenation of lysergic acid derivatives. A widely used strategy starts with lysergol, which is hydrogenated to 9,10-dihydrolysergol (Pd/C in DMF, 86.59% yield) . Subsequent oxidation of the alcohol moiety to the carboxylic acid requires protection of the indole N–H group (e.g., using BOC anhydride) and hydroxyl group (e.g., TBDMSCl) to prevent side reactions. TEMPO/IBDA oxidation under anhydrous conditions yields 1-N-BOC-protected DHLA (85% yield), followed by deprotection with TBAF to obtain free DHLA (64% yield) . Key challenges include poor solubility of intermediates in nonpolar solvents and hygroscopicity of oxidized products, necessitating inert atmosphere handling .

Advanced: How do reaction conditions (e.g., temperature, oxidant choice) influence selectivity and yield in DHLA synthesis?

Temperature critically impacts oxidation selectivity. For example, Pfitzner-Moffatt oxidation of 9,10-dihydrolysergal at <5°C produces the aldehyde exclusively, while higher temperatures (>25°C) generate undesired byproducts like overoxidized acids or epoxides . MCPBA oxidation offers high efficiency (low side products) but requires subsequent reduction of intermediate N-oxides, complicating purification . Parikh-Doering oxidation avoids N-oxide formation but results in lower yields (~50–60%) compared to Pfitzner-Moffatt (~80%) . Method selection thus depends on the tolerance for post-reduction steps and the desired balance between yield and purity.

Basic: What pharmacological activities are associated with DHLA-derived compounds?

DHLA serves as a key intermediate for vasorelaxant drugs such as nicergoline (used in dementia) and cabergoline (hyperprolactinemia treatment) . Its C8 substituent configuration (e.g., carboxamide or acylurea groups) directly modulates receptor affinity and pharmacokinetics. For example, cabergoline’s N-acylurea structure enhances dopamine D2 receptor selectivity, reducing off-target effects . Derivatives lacking the Δ9,10 double bond exhibit reduced vasoconstriction compared to lysergic acid analogs, making them safer for long-term use .

Advanced: How can structural modifications at the C8 position of DHLA optimize receptor specificity for neurological targets?

Installing N-acylurea or carboxamide groups at C8 via coupling agents (e.g., CDI or EDC·HCl) enhances binding to serotonin and dopamine receptors. For instance, cabergoline’s N-acylurea moiety improves stability and D2 receptor affinity, while metergoline’s carboxamide group confers 5-HT2A antagonism . Computational docking studies suggest that steric bulk at C8 restricts conformational flexibility, favoring interactions with G-protein-coupled receptors . However, over-functionalization (e.g., bulky tert-butyl groups) can reduce solubility, necessitating prodrug strategies .

Basic: What biosynthetic pathways produce DHLA in fungi, and what genetic tools are used to study them?

DHLA is derived from festuclavine in Aspergillus fumigatus via oxidation steps catalyzed by cytochrome P450 enzymes (e.g., EasM) . Genetic knockout of easM in A. fumigatus blocks festuclavine conversion to fumigaclavine B, confirming its role in DHLA biosynthesis . Engineered strains with heterologous cloA (for chlorination) or modified easA (for Δ9,10 reduction) enable pathway diversification to produce novel dihydroergot alkaloids .

Advanced: What challenges arise in engineering fungal strains to overproduce DHLA derivatives?

Key challenges include:

- Toxicity : DHLA derivatives inhibit fungal growth at high concentrations, requiring inducible expression systems .

- Secretion : Metarhizium species naturally secrete ergot alkaloids, but Aspergillus strains require transporter engineering .

- Branch Pathways : Competing pathways (e.g., lysergic acid synthesis) must be suppressed via CRISPR-Cas9 knockout of easA or cloA .

Recent work achieved DHLA α-hydroxyethylamide production in M. brunneum by substituting easA with a reductase-deficient variant, yielding 58% purity .

Basic: What analytical techniques are recommended for characterizing DHLA and its intermediates?

- NMR : ¹H and ¹³C NMR confirm regioselectivity of hydrogenation (e.g., Δ9,10 saturation) and protection group installation .

- LC-MS : Detects trace byproducts (e.g., N-oxides from MCPBA oxidation) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

- X-ray crystallography : Resolves stereochemical ambiguities in complex derivatives like cabergoline impurities .

Advanced: How can hygroscopic intermediates (e.g., 1-N-BOC DHLA) be stabilized during synthesis?

Hygroscopic intermediates require strict anhydrous handling:

- Storage : Under nitrogen or argon at –20°C in desiccated vials .

- Reaction Conditions : Use dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for oxidation steps .

- Derivatization : Convert unstable acids to methyl esters (e.g., using 2,2,2-trichloroethyl chloroformate) for improved crystallinity .

Basic: What safety precautions are essential when handling DHLA in the laboratory?

DHLA is harmful if inhaled, swallowed, or absorbed through skin (GHS Category 4 toxicity) . Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: How can metabolic studies of DHLA derivatives in humans inform drug design?

DHLA is a minor metabolite of dihydroergotamine, detected via LC-MS/MS in plasma . Its rapid clearance (t½ ~1.5 hr) suggests derivatives with modified C8 groups (e.g., ethyl or propyl carboxamides) may improve metabolic stability . In vitro assays with liver microsomes identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for oxidation, guiding structural tweaks to reduce first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.